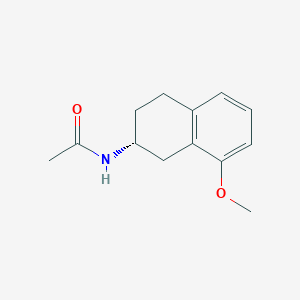

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-

概要

説明

準備方法

化学反応の分析

反応の種類

AH 001は、次のような様々な化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された形態が生成される場合があります .

科学研究における用途

AH 001は、科学研究において幅広い用途があり、次のようなものがあります。

科学的研究の応用

Pharmacological Applications

Antidepressant Properties

The compound is primarily known for its role as an active ingredient in agomelatine, a medication used to treat major depressive disorder. Agomelatine acts as a melatonergic antidepressant and has been shown to improve sleep patterns and mood regulation. Its unique mechanism involves the modulation of melatonin receptors and serotonin receptors, which contributes to its antidepressant effects .

Hypnotic Effects

Agomelatine has also demonstrated hypnotic properties, making it beneficial for patients suffering from insomnia related to depression. Clinical trials have indicated that it can enhance sleep quality without the sedative side effects commonly associated with traditional hypnotics .

Synthesis and Chemical Properties

Synthesis Process

The synthesis of N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)acetamide involves several steps starting from 7-methoxy-1-tetralone. The process includes the condensation of the starting material with cyanomethyl phosphonic acid esters followed by acetylation to yield the desired acetamide .

Chemical Structure

The compound's structure is critical to its biological activity. The presence of the naphthalene ring system is essential for its interaction with biological targets, influencing both its pharmacokinetics and pharmacodynamics .

Case Studies

Clinical Trials

A notable clinical trial evaluated the efficacy of agomelatine in treating depression compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that patients receiving agomelatine experienced significant improvements in depressive symptoms and overall quality of life .

Comparative Studies

Comparative studies have highlighted the advantages of agomelatine over other antidepressants regarding side effects and withdrawal symptoms. Patients reported fewer sexual side effects and a lower incidence of withdrawal symptoms when discontinuing treatment .

Regulatory Status

Agomelatine has received regulatory approval in several countries for the treatment of major depressive disorder. The European Medicines Agency (EMA) has endorsed its use based on robust clinical evidence demonstrating its effectiveness and safety profile .

作用機序

類似化合物との比較

類似化合物

AH 001に類似した化合物には、次のような他のメラトニン作動性アゴニストが含まれます。

ラメルテオン: 不眠症の治療に用いられる選択的メラトニン受容体アゴニスト.

アゴメラチン: メラトニン受容体アゴニストとセロトニン受容体アンタゴニストとして作用する抗うつ薬.

タシメルテオン: 盲目の個人の非24時間睡眠覚醒障害の治療に用いられる.

独自性

AH 001は、メラトニン受容体に対する特異的な結合親和性と活性においてユニークであり、メラトニン作動性経路の研究のための貴重なツールとなっています . その合成的な性質により、メラトニン作動性シグナル伝達の様々な側面を研究するための精密な修飾が可能になります .

生物活性

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

Research indicates that acetamides can exhibit various biological activities depending on their structure. The specific compound has been studied for its potential anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated often involve modulation of enzyme activity and cellular signaling pathways.

- Anti-inflammatory Effects :

- Anticancer Activity :

Cytotoxicity Studies

A study assessing the cytotoxicity of various acetamide derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The results were summarized as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acetamide Derivative A | HepG2 | 20 |

| Acetamide Derivative B | MCF-7 | 15 |

| Acetamide Derivative C | A549 | 25 |

These findings suggest that structural modifications can enhance the anticancer potential of acetamides .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of acetamides has highlighted their ability to downregulate pro-inflammatory cytokines. A notable study reported:

- Reduction in COX-2 and iNOS Expression : Treatment with specific acetamide derivatives resulted in a significant decrease in mRNA levels for COX-2 and iNOS compared to untreated controls.

This suggests that these compounds could be valuable in developing therapies for inflammatory diseases .

Safety and Toxicology

While exploring the biological activities of acetamides, it is crucial to consider their safety profiles. Some studies indicate potential hepatotoxicity associated with high doses of certain acetamides:

特性

IUPAC Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCYVYVTWEIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934704 | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80270-68-4, 153221-21-7 | |

| Record name | 2-Acetamido-8-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AH 001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。